9-Benzyl-1,4,9-triazaspiro[5.5]undecane
Description
Properties
Molecular Formula |
C15H23N3 |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
9-benzyl-1,4,9-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H23N3/c1-2-4-14(5-3-1)12-18-10-6-15(7-11-18)13-16-8-9-17-15/h1-5,16-17H,6-13H2 |
InChI Key |
FXBJHPMAGNWQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNCCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the benzyl group: The spirocyclic intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
9-Benzyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure that incorporates three nitrogen atoms within a bicyclic framework. The presence of the benzyl group enhances its lipophilicity, which may influence its interaction with biological targets. This unique configuration is crucial for its biological activity and potential therapeutic applications.
Medicinal Chemistry
9-Benzyl-1,4,9-triazaspiro[5.5]undecane has been identified as a potent inhibitor of the METTL3/METTL14 protein complex, which is essential for the methylation of m6A modifications on RNA. This inhibition can significantly alter gene expression and cellular metabolism, making it a candidate for therapeutic applications in diseases associated with m6A modification .
Potential Therapeutic Areas:
- Cancer Treatment: By modulating gene expression through METTL3/METTL14 inhibition, this compound may be explored for its efficacy in various cancers where m6A modifications play a role.
- HIV/AIDS: Patents have indicated that derivatives of triazaspiro compounds could serve as preventive or therapeutic agents against HIV infection and AIDS .
Biological Research
The compound's ability to selectively inhibit specific protein complexes makes it valuable in biochemical assays and studies related to enzyme-substrate interactions. For instance, it has been utilized to investigate the role of m6A modifications in RNA metabolism and their implications in various diseases .
Case Study:
- A study demonstrated that 9-benzyl-1,4,9-triazaspiro[5.5]undecane effectively binds to the METTL3 protein, inhibiting its methyltransferase activity and leading to decreased m6A modifications on RNA substrates .
Industrial Applications
Beyond medicinal uses, 9-benzyl-1,4,9-triazaspiro[5.5]undecane serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique properties can be leveraged in developing new materials with specific functionalities.
Key Industrial Uses:
- Material Science: The compound can be utilized in creating polymers or coatings with enhanced properties due to its structural features.
- Cosmetic Formulations: The compound's stability and interaction with biological systems may allow it to be explored as an ingredient in cosmetic products .
Comparative Data Table
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Inhibitor of METTL3/METTL14 complex | Alters gene expression; potential cancer therapy |
| Biological Research | Biochemical assays for enzyme interactions | Significant binding affinity to METTL3 |
| Industrial Applications | Synthesis of complex molecules; material development | Useful in creating polymers and coatings |
Mechanism of Action
The mechanism of action of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Heteroatom Composition and Position
The number and position of heteroatoms (N, O) in the spirocyclic scaffold significantly influence activity:
Substituent Effects on Pharmacological Activity
Physicochemical Properties
| Property | 9-Benzyl-1,4,9-triazaspiro[5.5]undecane | 1-Oxa-4,9-diazaspiro[5.5]undecane | 3,9-Diazaspiro[5.5]undecane |
|---|---|---|---|
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.1 (higher polarity) | ~3.2 (higher lipophilicity) |
| Solubility | Moderate in aqueous buffers | Improved due to oxygen atom | Low (requires salt forms) |
| Metabolic Stability | Stable (triaza scaffold resists oxidation) | Moderate | Variable (depends on substituents) |
Key Research Findings
- Synthetic Accessibility : 9-Benzyl-1,4,9-triazaspiro[5.5]undecane derivatives are synthesized via scalable routes, though nitrogen-rich intermediates require careful handling .
- Safety: No reported hERG inhibition, unlike 1-oxa-4,9-diazaspiro derivatives, which require structural optimization for cardiac safety .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 9-Benzyl-1,4,9-triazaspiro[5.5]undecane and structurally related compounds?
Spiro compounds like 9-Benzyl-1,4,9-triazaspiro[5.5]undecane are typically synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization . For example, a nine-step synthesis of perhydrohistrionicotoxin analogs utilized RCM to construct the 1-azaspiro[5.5]undecane framework from linear precursors . Bromine-mediated cyclization under acidic conditions has also been reported, though side reactions (e.g., bromine transfer) necessitate rigorous optimization of reaction parameters . Purification often involves recrystallization or preparative HPLC to isolate stereoisomers .
Q. What spectroscopic techniques are critical for confirming the structural integrity of spiro compounds?
- FTIR : Detects functional groups like C-O-C (1000–1200 cm⁻¹) and C=O (~1720 cm⁻¹) in spiroacetal or amide-containing derivatives .
- 1H-NMR : Identifies proton environments (e.g., benzyl protons at δ ~7.26 ppm, ether-linked protons at δ 3.3–4.0 ppm) .
- X-ray diffraction : Resolves crystal structures, as demonstrated for spiro[5.5]undecane derivatives isolated from natural sources .
Q. How can researchers ensure reproducibility in spiro compound synthesis?
- Use high-purity monomers (e.g., 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) and rigorously dry solvents to avoid side reactions .
- Optimize reaction conditions (temperature, catalyst loading) based on computational models (e.g., SAM1 calculations for polymerization kinetics) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 9-Benzyl-1,4,9-triazaspiro[5.5]undecane derivatives?
Diastereomers of spiro compounds like perhydrohistrionicotoxin exhibit divergent receptor interactions . For instance, certain diastereomers showed enhanced antagonism on α4β2-nicotinic acetylcholine receptors (nAChRs) compared to the parent compound, highlighting the need for stereocontrolled synthesis and chiral resolution techniques (e.g., preparative HPLC) .
Q. What role do spiro compounds play in polymer design for drug delivery systems?
Spiro monomers (e.g., 3,9-divinyl derivatives) enable tunable hydrogels with controlled drug release. Copolymers with N,N-dimethylacrylamide form networks via hydrogen bonding, modulating release kinetics for drugs like indomethacin. Adjusting spiro monomer content alters crosslinking density and hydrolytic stability .
Q. How can computational modeling guide the design of spiro-based polymers?
SAM1 calculations predict reactivity and polymerization pathways for spiro monomers. For example, modeling acid-catalyzed ring-opening of tetraoxaspiro[5.5]undecane derivatives revealed activation energies for single vs. double-ring opening, aiding in monomer selection for specific polymer architectures .
Q. What strategies address contradictions in reported biological activities of spiro compounds?
- Comparative stereochemical analysis : Evaluate diastereomer purity via chiral chromatography .
- Receptor-binding assays : Use patch-clamp electrophysiology to quantify nAChR antagonism, correlating structural motifs (e.g., benzyl substituents) with activity .
Methodological Considerations
Q. How to resolve challenges in spiro compound purification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
